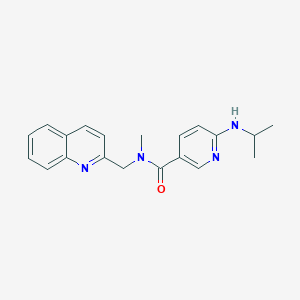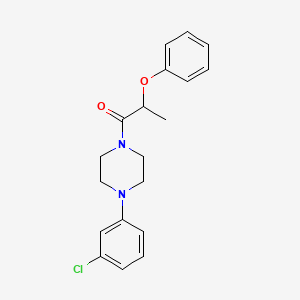
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine, also known as benzylpiperonylamine or BP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various medical conditions. The purpose of
Mecanismo De Acción
BP acts as a substrate for the vesicular monoamine transporter (VMAT), which transports it into the synaptic vesicles of monoaminergic neurons. Once inside the vesicles, BP displaces endogenous monoamines such as serotonin, norepinephrine, and dopamine, leading to their release into the synaptic cleft. This results in an increase in the extracellular levels of these neurotransmitters, which can activate their respective receptors and produce a range of physiological and behavioral effects.
Biochemical and Physiological Effects
BP has been found to produce a range of biochemical and physiological effects in animal models and humans. These effects include increased locomotor activity, hyperthermia, anorexia, and changes in neurotransmitter levels. BP has also been found to produce rewarding effects in animal models, which suggests that it has abuse potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP has several advantages for lab experiments, including its high potency and selectivity for monoaminergic neurons. However, its potential toxicity and abuse potential can limit its use in certain experiments. Additionally, the lack of standardized protocols for BP administration and dosing can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for BP research. One area of interest is the development of more selective and potent SSRA and SNDRA compounds that can produce therapeutic effects without the potential for abuse. Another area of interest is the investigation of the potential therapeutic effects of BP in other medical conditions, such as Parkinson's disease and post-traumatic stress disorder. Finally, the development of standardized protocols for BP administration and dosing can improve the comparability of results across studies.
Métodos De Síntesis
BP can be synthesized through a multi-step process that involves the reaction of safrole with benzyl chloride, followed by reduction and N-alkylation. The purity of the final product can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
BP has been studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it can increase the levels of these neurotransmitters in the brain. This mechanism of action has been hypothesized to underlie the potential therapeutic effects of BP in depression and anxiety.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-14(5-3-1)11-17-9-8-13-6-7-15-16(10-13)19-12-18-15/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUIQALPIMYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)
![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)

![5-[4-(allyloxy)-3-bromobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207182.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)